molecular formula C11H8Br2N2O2 B13493255 Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate

Cat. No.: B13493255
M. Wt: 360.00 g/mol
InChI Key: DTRWONBGLKKSOX-UHFFFAOYSA-N
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Description

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of two bromine atoms at positions 4 and 8, an ethyl ester group at position 3, and a naphthyridine core. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and ethyl cyanoacetate in the presence of a brominating agent such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often require a solvent like ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using water-soluble catalysts and environmentally friendly solvents, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to remove the bromine atoms.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-naphthyridine derivative, while oxidation can produce a naphthyridine N-oxide .

Mechanism of Action

The mechanism of action of ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromine atoms and the naphthyridine core play crucial roles in binding to these targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate
  • Ethyl 4-chloro-1,6-naphthyridine-3-carboxylate

Uniqueness

Ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate is unique due to the presence of two bromine atoms, which enhance its reactivity and potential for further functionalization. Compared to its chloro analogs, the brominated compound may exhibit different biological activities and chemical properties, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

IUPAC Name

ethyl 4,8-dibromo-1,6-naphthyridine-3-carboxylate

InChI

InChI=1S/C11H8Br2N2O2/c1-2-17-11(16)7-4-15-10-6(9(7)13)3-14-5-8(10)12/h3-5H,2H2,1H3

InChI Key

DTRWONBGLKKSOX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CN=CC(=C2N=C1)Br)Br

Origin of Product

United States

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